2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide
Description
2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a carbohydrazide group and at the 2-position with a pyridin-3-yl moiety. This structure combines the electron-rich pyridine ring with the reactive hydrazide functionality, making it a versatile scaffold for medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-thiazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c10-13-8(14)7-5-15-9(12-7)6-2-1-3-11-4-6/h1-5H,10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDRYCHGNGHZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide typically involves the reaction of 2-pyridin-3-yl-1,3-thiazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the carbohydrazide derivative . The reaction can be summarized as follows: [ \text{2-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Condensation Reactions
The carbohydrazide group enables condensation with aldehydes or ketones to form hydrazones, a key reaction for generating derivatives with enhanced bioactivity.
Example Reaction Pathway
Reaction with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) under acidic conditions yields Schiff bases:
2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide + R-CHO → N′-(arylidene)-2-pyridin-3-yl-1,3-thiazole-4-carbohydrazide
Experimental Conditions
Key Findings
- Derivatives exhibit antimicrobial activity against S. aureus and E. coli (MIC: 3–6 µg/mL) .
- Substituents on the aryl group influence electronic properties and binding interactions with biomolecules .
Cyclization Reactions
The compound participates in cyclocondensation to form fused heterocycles, expanding its utility in medicinal chemistry.
Formation of Triazole Derivatives
Reaction with aryl isothiocyanates followed by cyclization yields 1,2,4-triazole-3-thione derivatives:
This compound + Ar-NCS → 5-(thiazolyl)-4-aryl-4H-1,2,4-triazole-3-thione
Conditions
Substitution Reactions
Electrophilic substitution occurs at the thiazole ring’s C-5 position due to electron-donating effects of the pyridinyl group.
Halogenation
- Reagents: NBS (N-bromosuccinimide) or NCS (N-chlorosuccinimide)
- Products: 5-Bromo/chloro derivatives
- Applications: Intermediate for cross-coupling reactions
Biological Activity Correlation
Derivatives synthesized via these reactions demonstrate structure-dependent bioactivity:
Reaction Optimization Insights
- Solvent Effects : Ethanol and DMF enhance reaction rates due to polarity matching .
- Catalysts : Acidic conditions (e.g., acetic acid) accelerate Schiff base formation, while bases (e.g., K₂CO₃) favor SN2 substitutions .
- Yield Improvements : Continuous flow reactors increase scalability and purity (>95%) in industrial settings .
Mechanistic Studies
- FT-IR Analysis : Absence of N–H stretching (~3330 cm⁻¹) confirms hydrazone formation .
- NMR Spectroscopy : Singlets at δ 11.97–12.10 ppm (DMSO-d₆) correlate with hydrazide NH protons .
This compound’s reactivity profile underscores its value in synthesizing pharmacologically active agents, with optimized protocols enabling diverse functionalization.
Scientific Research Applications
2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide and its derivatives have various applications, especially in the development of novel compounds with biological activities .
Synthesis and Chemistry
- Synthesis of Derivatives this compound can be used as an intermediate to synthesize other compounds. For example, 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide is condensed with an aromatic aldehyde to produce target compounds . Similarly, it can be used to create thiadiazoles, thiazoles, and pyridines containing a 1,2,3-triazole moiety .
- Production Synthesis of 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide can be achieved through a multi-step process starting with 3-cyanopyridine and using reagents like P4S10 and ethyl-2-chloroacetoacetate .
Corrosion Inhibition
- Mild Steel Corrosion 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide (MPTC) has been studied for its ability to inhibit the corrosion of mild steel in hydrochloric acid environments. The inhibition efficiency of MPTC increases with concentration, reaching up to 95.1% at 0.5 M concentration at 303 K . The mechanism of inhibition involves physical adsorption of the compound on the steel surface .
Antimicrobial and Anti-inflammatory activity
- Anti-inflammatory properties A class of compounds formed by linking −C(O)–NH− with pyridine and thiazole moieties have shown anti-inflammatory activity. These compounds inhibit the denaturation of bovine serum albumin, with IC50 values ranging from 46.29 to 100.60 μg/mL .
- Antimicrobial Properties These compounds also exhibit antimicrobial properties. Molecular docking studies of active compounds demonstrate good interaction with target proteins .
Anticonvulsant Activity
- Thiazole Derivatives Thiazole derivatives, including those structurally related to this compound, have demonstrated anticonvulsant properties. For instance, certain (2-(cyclopropylmethylidene)hydrazinyl)thiazoles have shown activity in electroshock tests . Studies suggest that the presence of electron-withdrawing groups on the phenyl ring enhances anticonvulsant activity .
Anticancer Activity
- Thiazole-Pyridine Hybrids Thiazole-pyridine hybrids have been investigated for their antitumor activity against various cancer cell lines, including PC3, MCF-7, Hep-2, and HepG2 . One such hybrid has shown better anti-breast cancer efficacy compared to the standard drug 5-fluorouracil . The presence of electron-withdrawing groups like chlorine in the pyridine ring may contribute to this activity .
Mechanism of Action
The mechanism of action of 2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide involves its interaction with biological targets. The compound can bind to DNA, forming adducts through intercalation, which is stabilized by hydrophobic and hydrogen bond interactions . This interaction can inhibit DNA replication and transcription, leading to antibacterial and antifungal effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The primary structural variations among 1,3-thiazole-4-carbohydrazide derivatives lie in the aryl substituents at the 2-position of the thiazole ring. Key analogs include:
- 2-(Substituted phenyl) derivatives : Compounds like 2-(2-methylphenyl)- (4c), 2-(4-chlorophenyl)- (6d), and 2-(3-chlorophenyl)-1,3-thiazole-4-carbohydrazide (6e) .
- Pyridinyl derivatives : 5-Methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide (compound 1 in ) and its hydrazone derivatives .
- Amino-substituted analogs: 2-Amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbohydrazide, which introduces an amino group at the 5-position .
Table 1: Key Physical Properties of Selected Analogs
Spectral and Analytical Comparisons
- IR Spectroscopy : All analogs show characteristic NH (3200–3424 cm⁻¹), C=O (1655–1681 cm⁻¹), and C=N (1624–1649 cm⁻¹) stretches. Pyridinyl derivatives may exhibit additional peaks from aromatic C-H bending (∼700–900 cm⁻¹) .
- NMR Data : Pyridinyl protons in compound 1 (δ 8.5–9.0 ppm for pyridine-H) differ markedly from phenyl analogs (e.g., δ 7.2–7.9 ppm for 4c), aiding structural elucidation .
Biological Activity
2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, synthetic methods, and relevant research data.
Synthesis of this compound
The synthesis typically involves the condensation of thiazole derivatives with hydrazine hydrate. For example, one method described the formation of 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide through a multi-step reaction involving pyridine derivatives and thiazole intermediates . The structure of the compound has been confirmed using various spectroscopic techniques including NMR and FT-IR .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Bacteria
| Compound | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) |
|---|---|---|---|---|
| Tetracycline | 1 | 0.5 | 1 | 1 |
| Streptomycin | 1 | 0.5 | 1 | 1 |
| This compound | 3 | 6 | 3 | 3 |
The compound demonstrated promising antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus , with MIC values comparable to standard antibiotics like tetracycline and streptomycin .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown significant anti-inflammatory effects. The anti-inflammatory activity was assessed using the denaturation of bovine serum albumin method, yielding IC50 values ranging from 46.29 to 100.60 μg/mL . The most potent derivatives exhibited better inhibition than standard drugs like diclofenac sodium .
Table 2: Anti-inflammatory Activity (IC50 Values)
| Compound | IC50 (µg/mL) |
|---|---|
| Standard (Diclofenac Sodium) | ~54.65 |
| Compound with highest activity | ~46.29 |
| Other tested compounds | ~100.60 |
These results highlight the structural variations that influence the biological activity of thiazole-based hydrazides, suggesting that specific substituents can enhance potency .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between the compound and its biological targets. These studies indicated that the compound binds effectively to bacterial DNA gyrase, which is crucial for bacterial replication, thereby inhibiting its function . The binding interactions were characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the enzyme.
Case Studies
A notable study involved testing various synthesized derivatives of thiazoles linked to pyridine for their antimicrobial efficacy against different pathogens. Among these, certain derivatives exhibited significantly lower MIC values against Micrococcus luteus and Listeria monocytogenes , indicating their potential as effective antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Pyridin-3-yl-1,3-thiazole-4-carbohydrazide, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via a multi-step process:
Hydrazide formation : Reacting 2-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid with hydrazine hydrate under reflux in ethanol .
Condensation : Condensing the hydrazide intermediate with aldehydes (e.g., 4-fluorobenzaldehyde) using catalytic acetic acid to form hydrazone derivatives .
- Characterization : Confirm intermediates via -NMR (e.g., NH peaks at δ 4.2–4.5 ppm), -NMR (carbonyl C=O at ~165 ppm), and FT-IR (N-H stretch at 3200–3400 cm) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- X-ray crystallography : Resolve crystal packing and confirm tautomeric forms using SHELXL for refinement (e.g., thione vs. thiol configurations) .
- Mass spectrometry (LCMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 249) and fragmentation patterns .
- UV-Vis spectroscopy : Assess π→π* transitions in the pyridine-thiazole system (λ~270–300 nm) .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
| Activity | Test Model | Result (IC/MIC) | Reference |
|---|---|---|---|
| Antibacterial | Bacillus subtilis | MIC = 12.5 µg/mL | |
| DNA binding | CT-DNA |
- Methodology : Use agar diffusion for antibacterial assays and ethidium bromide displacement for DNA affinity .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts in hydrazone formation?
- Methodology :
- DoE (Design of Experiments) : Vary solvent (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst (e.g., HCl vs. acetic acid) to identify optimal conditions .
- Byproduct analysis : Use HPLC-MS to detect side products (e.g., Schiff base isomers) and adjust stoichiometry .
Q. How to resolve contradictions in reported DNA binding affinities for structurally similar thiazole derivatives?
- Methodology :
- Comparative studies : Replicate assays using standardized CT-DNA concentrations and buffer conditions (e.g., Tris-HCl pH 7.2) .
- Theoretical modeling : Perform molecular docking (AutoDock Vina) to compare binding modes of derivatives with minor groove vs. intercalation .
Q. What strategies validate the tautomeric form (thione vs. thiol) in solid-state vs. solution?
- Methodology :
- Solid-state : Use X-ray crystallography (SHELXL refinement) to confirm thione dominance in crystals .
- Solution : Compare -NMR (DMSO-d) shifts for NH protons and -NMR sulfur-linked carbons .
- Key Finding : Thione form stabilizes via intramolecular H-bonding in solution, while thiol dominates in polar solvents .
Q. How to integrate computational chemistry with experimental data for mechanistic insights?
- Methodology :
- DFT calculations : Optimize geometries (Gaussian 09) to compare reaction pathways (e.g., hydrazide → hydrazone activation energy) .
- MD simulations : Model DNA interaction dynamics (NAMD) over 100 ns to correlate with experimental values .
Methodological Frameworks
Designing a study to link antibacterial activity with electronic properties of substituents:
- Framework :
Hypothesis : Electron-withdrawing groups (e.g., -NO) enhance membrane penetration via increased lipophilicity.
Variables : Synthesize derivatives with -CH, -OCH, -NO groups.
Analysis : Correlate Hammett σ values with MIC data using regression models .
Addressing reproducibility challenges in crystallographic data:
- Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
